4-(Nonafluorobutyl)benzoic acid
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Overview
Description
4-(Nonafluorobutyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C11H5F9O2. This compound is characterized by the presence of a benzoic acid moiety substituted with a nonafluorobutyl group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Nonafluorobutyl)benzoic acid typically involves the reaction of 4-bromomethylbenzoic acid with nonafluorobutyl iodide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(Nonafluorobutyl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The nonafluorobutyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for converting carboxylic acids to alcohols.
Major Products Formed
The major products formed from these reactions include carboxylate salts, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Nonafluorobutyl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds and polymers.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties such as hydrophobicity and chemical resistance
Mechanism of Action
The mechanism of action of 4-(Nonafluorobutyl)benzoic acid is primarily related to its ability to interact with various molecular targets through its fluorinated moiety. The nonafluorobutyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it useful in drug delivery systems where enhanced membrane permeability is desired. Additionally, the benzoic acid moiety can interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: A simpler fluorinated benzoic acid derivative with a single fluorine atom.
4-(Bromomethyl)benzoic acid: A precursor in the synthesis of 4-(Nonafluorobutyl)benzoic acid with a bromomethyl group instead of a nonafluorobutyl group
Uniqueness
This compound is unique due to the presence of the nonafluorobutyl group, which imparts distinct chemical and physical properties such as high thermal stability, chemical resistance, and enhanced lipophilicity. These properties make it particularly valuable in applications requiring robust and durable materials .
Properties
CAS No. |
13835-88-6 |
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Molecular Formula |
C11H5F9O2 |
Molecular Weight |
340.14 g/mol |
IUPAC Name |
4-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)benzoic acid |
InChI |
InChI=1S/C11H5F9O2/c12-8(13,6-3-1-5(2-4-6)7(21)22)9(14,15)10(16,17)11(18,19)20/h1-4H,(H,21,22) |
InChI Key |
RHLDKBOSGKSXEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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